5-(5-BROMO-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)-3-(4-ETHYLPHENYL)-2-[(4-ETHYLPHENYL)IMINO]-1,3-THIAZOLAN-4-ONE
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Overview
Description
5-(5-BROMO-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)-3-(4-ETHYLPHENYL)-2-[(4-ETHYLPHENYL)IMINO]-1,3-THIAZOLAN-4-ONE is a complex organic compound that belongs to the class of thiazolidinones This compound is characterized by its unique structure, which includes a bromine atom, an indole moiety, and a thiazolidinone ring
Preparation Methods
The synthesis of 5-(5-BROMO-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)-3-(4-ETHYLPHENYL)-2-[(4-ETHYLPHENYL)IMINO]-1,3-THIAZOLAN-4-ONE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-ethylbenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization with 5-bromo-2-indolinone under acidic conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to enhance yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Condensation: It can participate in condensation reactions with aldehydes or ketones to form more complex structures.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like ethanol or dichloromethane, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-(5-BROMO-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)-3-(4-ETHYLPHENYL)-2-[(4-ETHYLPHENYL)IMINO]-1,3-THIAZOLAN-4-ONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has shown potential as an antimicrobial and anticancer agent in preliminary studies.
Medicine: It is being investigated for its potential therapeutic effects in treating various diseases, including cancer and bacterial infections.
Industry: The compound’s unique structure makes it useful in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may bind to DNA or RNA, interfering with replication or transcription. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds to 5-(5-BROMO-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)-3-(4-ETHYLPHENYL)-2-[(4-ETHYLPHENYL)IMINO]-1,3-THIAZOLAN-4-ONE include other thiazolidinones and indole derivatives. These compounds share structural similarities but may differ in their chemical properties and biological activities. For example:
Thiazolidinones: Compounds like 2,4-thiazolidinedione have similar ring structures but different substituents, leading to variations in their reactivity and applications.
Indole Derivatives: Compounds like indomethacin have an indole moiety but differ in their functional groups, resulting in different pharmacological effects.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C27H22BrN3O2S |
---|---|
Molecular Weight |
532.5g/mol |
IUPAC Name |
5-bromo-3-[3-(4-ethylphenyl)-2-(4-ethylphenyl)imino-4-hydroxy-1,3-thiazol-5-yl]indol-2-one |
InChI |
InChI=1S/C27H22BrN3O2S/c1-3-16-5-10-19(11-6-16)29-27-31(20-12-7-17(4-2)8-13-20)26(33)24(34-27)23-21-15-18(28)9-14-22(21)30-25(23)32/h5-15,33H,3-4H2,1-2H3 |
InChI Key |
XUKJNRZVOXWXGE-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)N=C2N(C(=C(S2)C3=C4C=C(C=CC4=NC3=O)Br)O)C5=CC=C(C=C5)CC |
Canonical SMILES |
CCC1=CC=C(C=C1)N=C2N(C(=C(S2)C3=C4C=C(C=CC4=NC3=O)Br)O)C5=CC=C(C=C5)CC |
Origin of Product |
United States |
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